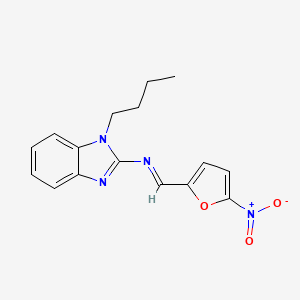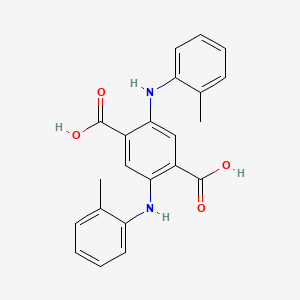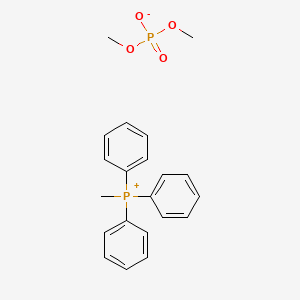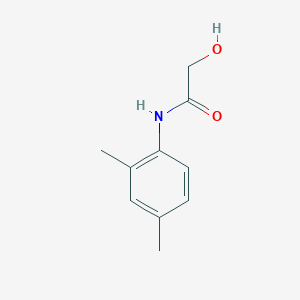![molecular formula C9H20N2O2 B14148185 N-[3-(Dimethylamino)propyl]glycine ethyl ester CAS No. 7568-53-8](/img/structure/B14148185.png)
N-[3-(Dimethylamino)propyl]glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]glycine ethyl ester is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a 3-(dimethylamino)propyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]glycine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can react with carboxylic acids in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Coupling Agents: EDC or DCC are commonly used to facilitate amide bond formation.
Major Products
Hydrolysis: Glycine and 3-(dimethylamino)propylamine.
Coupling Reactions: Amides formed by the reaction with carboxylic acids.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]glycine ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]glycine ethyl ester involves its ability to form amide bonds with carboxylic acids. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group, allowing it to react with the amine group of the compound. The resulting amide bond is stable and can be used to link various molecules together .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylglycine ethyl ester
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide
- Glycine methyl ester
Uniqueness
N-[3-(Dimethylamino)propyl]glycine ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ability to form stable amide bonds makes it particularly valuable in biochemical applications .
Propriétés
Numéro CAS |
7568-53-8 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
ethyl 2-[3-(dimethylamino)propylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)8-10-6-5-7-11(2)3/h10H,4-8H2,1-3H3 |
Clé InChI |
DCWJQDSPVUQRIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)



![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
